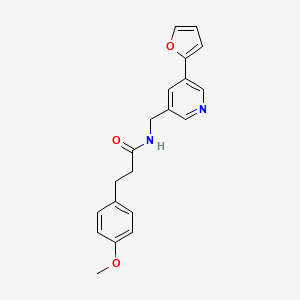

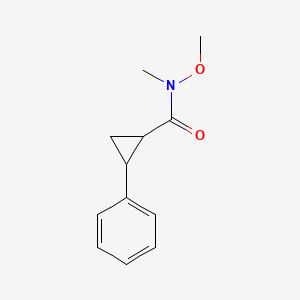

![molecular formula C21H18N2O B2953921 N-[(2-methyl-1H-indol-5-yl)methyl]naphthalene-2-carboxamide CAS No. 852136-59-5](/img/structure/B2953921.png)

N-[(2-methyl-1H-indol-5-yl)methyl]naphthalene-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-[(2-methyl-1H-indol-5-yl)methyl]naphthalene-2-carboxamide” is a complex organic compound. It contains an indole group, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . The compound also contains a naphthalene group, which is a polycyclic aromatic hydrocarbon consisting of two fused benzene rings .

Synthesis Analysis

The synthesis of similar compounds often involves N-alkylation . For instance, a related compound, methyl 1-prop-2-yn-1-yl-1H-indole-5-carboxylate, can be prepared by N-alkylation of methyl indole-5-carboxylate with propargyl bromide in toluene/50% sodium hydroxide under phase-transfer catalysis .Molecular Structure Analysis

The molecular structure of “this compound” is complex, with multiple rings and functional groups. The indole group is a key part of the structure, contributing to its aromatic properties . The naphthalene group also contributes to the compound’s aromaticity .Chemical Reactions Analysis

The compound’s chemical reactions would likely be influenced by its functional groups. For example, the indole group is known to readily undergo electrophilic substitution due to excessive π-electrons delocalization .Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” would be influenced by its molecular structure. For example, the presence of the indole and naphthalene groups would likely make the compound aromatic .Applications De Recherche Scientifique

Synthesis and Properties

NDIs, including compounds structurally related to N-[(2-methyl-1H-indol-5-yl)methyl]naphthalene-2-carboxamide, are explored for their synthesis, electronic, and spectroscopic properties. These compounds are integral in supramolecular chemistry, catalysis, and materials science, demonstrating applications in sensors, molecular switches, and gelators. Their utility in hosting anion-π interactions and DNA intercalation highlights their potential in medicinal applications. Recent developments underscore the synthesis and functionalization of NDIs for enhancing their properties in artificial photosynthesis and solar cell technologies (Kobaisi et al., 2016).

Fluorescent Sensing

Functionality-oriented derivatization of NDIs has led to the development of fluorescent films capable of detecting aromatic compounds like aniline vapor. This is achieved through molecular gel strategies, where derivatized NDIs exhibit enhanced photochemical stability and selective sensing capabilities. Such applications are crucial for environmental monitoring and safety (Fan et al., 2016).

Therapeutic Applications

Structurally related NDIs have been designed to target biological molecules. For instance, tetra-substituted ND derivatives stabilize DNA quadruplexes and show promise as telomere targeting agents in cancer cells, notably in pancreatic cancer. The optimization of these compounds through structure-based design has led to enhancements in their pharmacological properties, offering insights into their potential for therapeutic applications (Micco et al., 2013).

Chemical Sensing and Colorimetric Detection

The development of N-(cyano(naphthalen-1-yl)methyl)benzamides showcases their utility in colorimetric sensing of fluoride ions. This application is attributed to deprotonation-enhanced intramolecular charge transfer mechanisms, highlighting the role of structural derivatization in creating sensitive and selective sensors for environmental and diagnostic purposes (Younes et al., 2020).

Advanced Materials

The incorporation of naphthalene rings through iminodicarbonyl linkers has led to the formation of helical foldamers, demonstrating significant potential in materials science. These structures exhibit distinct optical properties and helicity control, which can be manipulated for advanced material applications, including optoelectronics and molecular recognition (Masu et al., 2005).

Mécanisme D'action

Target of Action

It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Indole derivatives are known to interact with their targets through hydrogen bonds . This interaction often inhibits the activity of the target enzymes or proteins .

Biochemical Pathways

Indole derivatives are known to affect a wide range of biological activities, suggesting that they may influence multiple biochemical pathways .

Result of Action

Indole derivatives are known to possess various biological activities, suggesting that they may have diverse molecular and cellular effects .

Orientations Futures

The future directions for research on “N-[(2-methyl-1H-indol-5-yl)methyl]naphthalene-2-carboxamide” could include further exploration of its synthesis, investigation of its chemical reactions, and study of its potential biological activities. Given the wide range of activities exhibited by similar compounds, it could be a promising area of research .

Analyse Biochimique

Biochemical Properties

N-((2-methyl-1H-indol-5-yl)methyl)-2-naphthamide is known to possess various biological activities. Indole derivatives, such as this compound, have been found to exhibit antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities

Cellular Effects

The cellular effects of N-((2-methyl-1H-indol-5-yl)methyl)-2-naphthamide are not well-documented. Similar compounds have been found to have significant effects on cell function. For instance, N-(2-methyl-indol-1H-5-yl)-1-naphthalenesulfonamide, a compound with a similar structure, has been found to inhibit cancer cell motility . It promotes a severe G2/M arrest, leading to cellular senescence

Molecular Mechanism

It is known that indole derivatives can interact with various biomolecules and influence gene expression

Propriétés

IUPAC Name |

N-[(2-methyl-1H-indol-5-yl)methyl]naphthalene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18N2O/c1-14-10-19-11-15(6-9-20(19)23-14)13-22-21(24)18-8-7-16-4-2-3-5-17(16)12-18/h2-12,23H,13H2,1H3,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXOCYPUERHLTMC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(N1)C=CC(=C2)CNC(=O)C3=CC4=CC=CC=C4C=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[(6,7-Dimethoxy-1,3-benzodioxol-5-yl)methyl]-4,5-dihydro-3-isoxazolecarboxamide](/img/structure/B2953841.png)

![(E)-N-(4-methoxybenzyl)-3-(3-{[4-(trifluoromethyl)benzyl]oxy}phenyl)-2-propenamide](/img/structure/B2953843.png)

![N-(2-chlorophenyl)-2-oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-4-carboxamide](/img/structure/B2953844.png)

![6-Cyclopropyl-2-[[1-(2-methyl-5-phenylpyrazole-3-carbonyl)azetidin-3-yl]methyl]pyridazin-3-one](/img/structure/B2953850.png)

![N-(3-methoxyphenyl)-2-(7-(((4-methoxyphenyl)amino)methyl)-6-oxo-[1,3]dioxolo[4,5-g]quinolin-5(6H)-yl)acetamide](/img/structure/B2953855.png)

![3-[5-(3-Chlorophenyl)-1,3,4-oxadiazol-2-yl]chromen-2-one](/img/structure/B2953856.png)

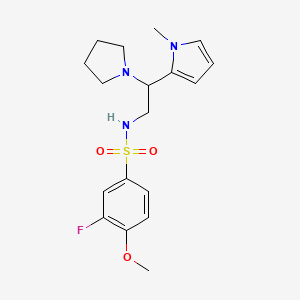

![8-((4-benzylpiperidin-1-yl)sulfonyl)-5,6-dihydro-1H-pyrrolo[3,2,1-ij]quinolin-4(2H)-one](/img/structure/B2953858.png)